molecular formula C16H19N5O3 B11287356 2-Methoxyethyl 5-methyl-7-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

2-Methoxyethyl 5-methyl-7-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11287356
M. Wt: 329.35 g/mol
InChI Key: COVSCJGRCQNUDP-UHFFFAOYSA-N
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Description

2-METHOXYETHYL 5-METHYL-7-(2-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the tetrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXYETHYL 5-METHYL-7-(2-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions . The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid (pTSA) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common in industrial settings to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-METHOXYETHYL 5-METHYL-7-(2-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    p-Toluenesulfonic acid (pTSA), palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-METHOXYETHYL 5-METHYL-7-(2-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, potentially interfering with replication and transcription processes . It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHOXYETHYL 5-METHYL-7-(2-METHYLPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H19N5O3

Molecular Weight

329.35 g/mol

IUPAC Name

2-methoxyethyl 5-methyl-7-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H19N5O3/c1-10-6-4-5-7-12(10)14-13(15(22)24-9-8-23-3)11(2)17-16-18-19-20-21(14)16/h4-7,14H,8-9H2,1-3H3,(H,17,18,20)

InChI Key

COVSCJGRCQNUDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C(=C(NC3=NN=NN23)C)C(=O)OCCOC

Origin of Product

United States

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